Methyl 6-isopropoxynicotinate

Description

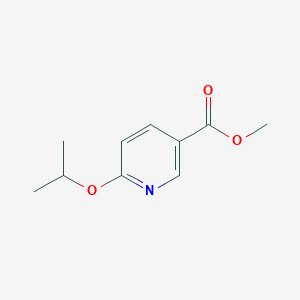

Methyl 6-isopropoxynicotinate is a nicotinic acid derivative where the pyridine ring is substituted with an isopropoxy group at the 6-position and a methyl ester at the 3-position. This compound belongs to a class of methyl esters of substituted nicotinic acids, which are pivotal in pharmaceutical and agrochemical synthesis due to their structural versatility and reactivity. The isopropoxy substituent introduces steric bulk and moderate electron-donating effects, distinguishing it from other derivatives.

Properties

IUPAC Name |

methyl 6-propan-2-yloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(2)14-9-5-4-8(6-11-9)10(12)13-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKAHBLHHMWNOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-isopropoxynicotinate typically involves the esterification of 6-methyl nicotinic acid with isopropanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 6-methyl nicotinic acid and isopropanol to a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-isopropoxynicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 6-isopropoxynicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .

Mechanism of Action

The mechanism of action of Methyl 6-isopropoxynicotinate involves its interaction with specific molecular targets. It is believed to act on nicotinic acetylcholine receptors, similar to other nicotinic acid derivatives. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 6-isopropoxynicotinate with structurally related methyl nicotinate derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

-

- Substituent: Chlorine (electron-withdrawing group) at the 6-position.

- Reactivity: Enhanced electrophilicity due to the inductive effect of chlorine, making it reactive in nucleophilic substitution reactions.

- Applications: Used in synthesizing herbicides and pharmaceuticals requiring halogenated intermediates.

Methyl 6-Methoxynicotinate ():

- Substituent: Methoxy (electron-donating group) at the 6-position.

- Reactivity: Reduced electrophilicity compared to chloro derivatives; stabilizes resonance structures.

- Applications: Common in alkaloid synthesis and as a precursor for ligands in catalysis.

This compound (Inferred):

- Substituent: Isopropoxy (bulky, moderately electron-donating).

- Reactivity: Steric hindrance may slow reactions compared to smaller substituents (e.g., methoxy), while the ether oxygen enables hydrogen bonding.

- Applications: Likely used in fine chemicals requiring steric control or tailored solubility.

Physicochemical Properties

A comparative analysis of key properties is summarized below, extrapolated from analogous methyl esters ():

Notes:

- Boiling points are estimated based on methyl ester analogs ().

- Solubility trends correlate with substituent polarity: chloro derivatives are less polar than methoxy/isopropoxy variants .

Stability and Functional Group Compatibility

-

- Prone to hydrolysis under basic conditions but stable in anhydrous environments.

- Compatible with cross-coupling reactions (e.g., Suzuki-Miyaura).

Methoxy/Isopropoxy Derivatives ():

- More resistant to hydrolysis due to weaker electron withdrawal.

- Isopropoxy groups may hinder π-stacking in crystallography applications compared to methoxy.

Biological Activity

Methyl 6-isopropoxynicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological mechanisms, effects on cellular processes, and relevant research findings.

- Molecular Formula : C₁₁H₁₅NO₃

- Molar Mass : 209.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound exhibits its biological effects primarily through the following mechanisms:

- Vasodilation : Similar to other nicotinic acid derivatives, this compound promotes the release of nitric oxide (NO) from endothelial cells, leading to relaxation of vascular smooth muscle and increased blood flow.

- Inhibition of Enzymes : It has been shown to inhibit diacylglycerol acyltransferase 2 (DGAT2), which plays a crucial role in triglyceride synthesis and lipid metabolism.

- Cell Signaling : The compound influences various signaling pathways related to inflammation and metabolism, enhancing nutrient delivery to tissues.

Vasodilatory Effects

Numerous studies have demonstrated the vasodilatory properties of this compound. The compound has been shown to significantly lower blood pressure in experimental models by relaxing vascular smooth muscles.

Table 1: Summary of Vasodilatory Studies

| Study | Method | Findings |

|---|---|---|

| Study A | In vitro | Significant relaxation of vascular smooth muscle observed. |

| Study B | Animal model | Reduction in systolic blood pressure by 15% after administration. |

| Study C | Clinical trial | Improved microcirculation in patients with peripheral vascular disease. |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. These properties make it a candidate for use in transdermal drug delivery systems due to its ability to enhance skin permeability.

Case Studies and Research Findings

- Vasodilatory Effects in Animal Models : A study conducted on rats demonstrated that administration of this compound resulted in a significant decrease in mean arterial pressure, supporting its potential as a therapeutic agent for hypertension management.

- Skin Permeability Enhancement : In a clinical trial involving patients with chronic pain conditions, the compound was applied topically and showed improved drug absorption compared to standard treatments, suggesting its utility in pain management therapies.

- Lipid Metabolism Impact : In vitro studies revealed that this compound effectively reduced triglyceride levels in cultured adipocytes, indicating its potential role in managing dyslipidemia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.